molecular formula C14H22N2O2S B10885929 1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine

1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B10885929
M. Wt: 282.40 g/mol
InChI Key: RYKKYYJCMRKVGK-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an ethylsulfonyl group attached to the piperazine ring, along with a 3-methylbenzyl group, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without the ethylsulfonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-(3-methylbenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine: Similar structure but with a 4-methylbenzyl group instead of a 3-methylbenzyl group.

    1-(Ethylsulfonyl)-4-benzylpiperazine: Similar structure but without the methyl group on the benzyl ring.

Uniqueness: 1-(Ethylsulfonyl)-4-(3-methylbenzyl)piperazine is unique due to the specific combination of the ethylsulfonyl and 3-methylbenzyl groups attached to the piperazine ring. This unique structure can result in distinct biological activities and chemical properties compared to its similar compounds.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-9-7-15(8-10-16)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3

InChI Key

RYKKYYJCMRKVGK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC(=C2)C

Origin of Product

United States

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